5-Bromo-2,4-difluoroaniline
Overview
Description
5-Bromo-2,4-difluoroaniline: is an organic compound with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is a fluorinated building block used in various chemical syntheses . The compound is characterized by the presence of bromine and fluorine atoms attached to an aniline ring, making it a valuable intermediate in the synthesis of more complex molecules .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 5-Bromo-2,4-difluoroaniline can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and fluorination reactions, leading to the production of halogenated aromatic compounds. These interactions are crucial for the development of pharmaceuticals and agrochemicals, where this compound serves as a building block for more complex molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, this compound can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus modulating the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications. This localization is crucial for its activity and function, as it allows this compound to interact with its intended molecular targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoroaniline typically involves the reduction of 5-bromo-2,4-difluoronitrobenzene . A common method includes the use of iron powder as a reducing agent in a mixture of ethanol, tetrahydrofuran (THF), and water, with ammonium chloride as a catalyst . The reaction is carried out under reflux conditions at 95°C for 1.5 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the replacement of the bromine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in NAS reactions.
Catalysts: Ammonium chloride and iron powder are used in reduction reactions.
Major Products Formed:
Substituted Anilines: Products formed from NAS reactions include various substituted anilines with different functional groups.
Reduced Derivatives: Reduction reactions yield derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluoroaniline is used as a building block in organic synthesis to create more complex molecules with specific properties . It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to develop new drugs and therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile intermediate in drug discovery .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Comparison with Similar Compounds
Uniqueness: 5-Bromo-2,4-difluoroaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules with tailored functionalities .
Properties
IUPAC Name |
5-bromo-2,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCUAASVCIWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382563 | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-92-6 | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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